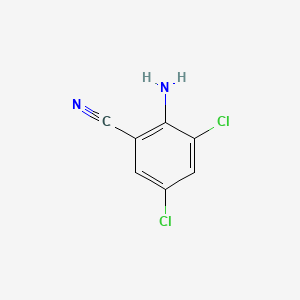

2-Amino-3,5-dichlorobenzonitrile

説明

General Overview and Research Significance

2-Amino-3,5-dichlorobenzonitrile is a halogenated aromatic compound that has garnered considerable attention within the scientific community. Its chemical structure, featuring an amino group and a nitrile group on a dichlorinated benzene (B151609) ring, makes it a valuable and versatile building block in various chemical syntheses. The compound, with the chemical formula C₇H₄Cl₂N₂, typically appears as a white to orange-green crystalline powder.

The significance of this compound in academic and industrial research lies in its role as a crucial intermediate. It is primarily utilized in the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals. The presence of reactive functional groups—the amino and nitrile moieties—along with the chlorine atoms, allows for a wide range of chemical transformations. This versatility enables chemists to introduce diverse functionalities and build intricate molecular architectures.

The most common industrial method for its preparation is the catalytic gas-phase ammoxidation of dichlorotoluenes. This process is favored for its high yield and cost-effectiveness.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 36764-94-0 | sigmaaldrich.com |

| Molecular Formula | C₇H₄Cl₂N₂ | avantorsciences.com |

| Molecular Weight | 187.03 g/mol | sigmaaldrich.comavantorsciences.com |

| Melting Point | 123-127 °C | sigmaaldrich.comavantorsciences.com |

| Appearance | White to orange-green crystalline powder | |

| Linear Formula | H₂NC₆H₂(Cl)₂CN | sigmaaldrich.com |

Role in Organic Synthesis and Medicinal Chemistry

The utility of this compound as a synthetic intermediate is well-documented. Its amino and nitrile groups are key to its reactivity, allowing it to participate in a variety of chemical reactions. For instance, the nitrile group can undergo reactions such as hydrolysis to form carboxylic acids or reduction to form amines. The amino group can be acylated, alkylated, or participate in diazotization reactions, opening up pathways to a multitude of other functional groups.

In medicinal chemistry, derivatives of this compound have shown promise for various therapeutic applications. Research has indicated that compounds synthesized from this scaffold can exhibit significant antimicrobial activity. For example, certain derivatives have been tested against bacterial strains like Staphylococcus aureus and Escherichia coli. Furthermore, this compound has been identified as a potential precursor for the synthesis of farnesyltransferase inhibitors, an enzyme implicated in oncogenesis. The amino and dichloro groups can form hydrogen bonds and other interactions with enzymes and proteins, influencing their activity.

The synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules, often utilizes this compound as a starting material. Its structure provides a convenient scaffold for the construction of fused ring systems.

Historical Context of Related Halogenated Benzonitriles in Scientific Literature

Halogenated benzonitriles, as a class of compounds, have a long-standing history in chemical literature. Aromatic nitriles, in general, are widely used in the pharmaceutical, pesticide, and dye industries. chemicalbook.com They serve as important intermediates for the synthesis of pharmacologically active compounds, including neuroleptics, sedatives, and muscle relaxants. chemicalbook.com

The synthesis of various substituted benzonitriles has been a subject of considerable research. For instance, methods for synthesizing 2-amino-5-chlorobenzonitrile (B58002) have been explored due to its significance as a chemical intermediate. chemicalbook.com One reported laboratory-scale synthesis involves a four-step route starting from the ring chlorination of anthranilic acid. chemicalbook.com

The development of synthetic routes to dichlorinated benzoic acids, which can be derived from the corresponding benzonitriles, has also been a focus. For example, a method for synthesizing 3,5-dichlorobenzoic acid from benzonitrile (B105546) involves a chlorination step to produce 3,5-dichlorobenzonitrile (B1202942), followed by hydrolysis. google.com This highlights the established role of halogenated benzonitriles as key precursors to other important chemical entities. The study of these compounds has contributed significantly to the broader field of organic synthesis and the development of new materials and pharmaceuticals.

Structure

3D Structure

特性

IUPAC Name |

2-amino-3,5-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKNDJRPOVUPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353206 | |

| Record name | 2-Amino-3,5-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36764-94-0 | |

| Record name | 2-Amino-3,5-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3,5-dichlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 2-Amino-3,5-dichlorobenzonitrile

The preparation of this compound can be approached through several advanced synthetic routes, which are chosen based on the desired scale of production, cost-effectiveness, and environmental impact.

Amination strategies are a direct approach to introduce the amino group onto a pre-existing dichlorinated benzonitrile (B105546) framework. One common industrial method involves the amination of 2,5-dichlorobenzyl chloride in a chlorobenzene (B131634) solvent. This reaction is typically carried out in an autoclave at elevated temperatures, ranging from 110-120 °C, to achieve high purity and scalable production of this compound.

Another laboratory-scale amination approach starts from anthranilic acid. chemicalbook.com The process involves the chlorination of anthranilic acid followed by conversion to the corresponding acid chloride. Subsequent amination of this intermediate yields 2-amino-5-chlorobenzamide, which is then dehydrated to produce the final 2-amino-5-chlorobenzonitrile (B58002). chemicalbook.com While this multi-step process is more complex, it allows for the synthesis of specifically substituted benzonitriles.

A variation of this involves the reaction of 2-amino-5-chlorobenzoyl chloride with liquor ammonia (B1221849) at 0°C. chemicalbook.com This method yields 2-amino-5-chlorobenzamide, which can then be dehydrated to the target nitrile. chemicalbook.com

| Starting Material | Reagents | Key Steps | Product |

| 2,5-Dichlorobenzyl chloride | Ammonia, Chlorobenzene | Amination in autoclave at 110-120 °C | This compound |

| Anthranilic acid | Sulphuryl chloride, Thionyl chloride, Liquor ammonia, P₂O₅ | Chlorination, Acid chloride formation, Amination, Dehydration | 2-Amino-5-chlorobenzonitrile chemicalbook.com |

| 2-Amino-5-chlorobenzoyl chloride | Liquor ammonia | Amination at 0 °C | 2-Amino-5-chlorobenzamide chemicalbook.com |

Halogenation-cyanation sequences are instrumental in the synthesis of precursors to this compound. A common starting material for these routes is anthranilic acid. google.com In one method, anthranilic acid is chlorinated using sulfuryl chloride in a solvent mixture of ethylene (B1197577) dichloride and DMF to yield 2-amino-3,5-dichlorobenzoic acid. google.com This intermediate can then undergo further reactions, such as diazotization, to eventually introduce the nitrile group.

Alternatively, direct chlorination of anthranilic acid can be achieved using chlorine gas in hydrochloric acid with an iron trichloride (B1173362) catalyst at low temperatures (around 10 °C) to produce 2-amino-3,5-dichlorobenzoic acid. google.com Another variation involves conducting the chlorination in an acetic acid and aqueous solution at approximately 40 °C. google.com

Decarboxylative cyanation offers a more direct route to introduce the nitrile group. For electron-deficient benzoic acids, copper(I) can mediate the reaction, while electron-rich counterparts often require a palladium(II) catalyst. organic-chemistry.org These reactions utilize potassium hexacyanoferrate(II) as a non-toxic cyanide source and molecular oxygen as the terminal oxidant, presenting a greener synthetic alternative. organic-chemistry.org

| Starting Material | Reagents/Catalyst | Key Reaction | Product |

| Anthranilic acid | Sulphuryl chloride, Ethylene dichloride, DMF | Chlorination | 2-Amino-3,5-dichlorobenzoic acid google.com |

| Anthranilic acid | Chlorine gas, Hydrochloric acid, Iron trichloride | Chlorination | 2-Amino-3,5-dichlorobenzoic acid google.com |

| Electron-deficient benzoic acids | Cu(I) mediator, K₄Fe(CN)₆, O₂ | Decarboxylative cyanation | Aryl nitriles organic-chemistry.org |

| Electron-rich benzoic acids | Pd(OAc)₂, K₄Fe(CN)₆, O₂ | Decarboxylative cyanation | Aryl nitriles organic-chemistry.org |

Catalytic methods are highly favored for the synthesis of this compound due to their efficiency and environmental benefits.

Transition metal catalysts, particularly those based on palladium, play a crucial role in the synthesis of benzonitrile derivatives. organic-chemistry.org For instance, the palladium-catalyzed cyanation of aryl bromides using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) proceeds with high yields and can be performed under mild conditions, sometimes even in aqueous solvent mixtures. This method avoids the need for expensive ligands.

Transition metal nitrides (TMNs) are also emerging as promising catalysts due to their high conductivity and stability. rsc.org The unique electronic structure of TMNs, arising from the interaction between metal and nitrogen atoms, gives them properties similar to precious metal catalysts. rsc.org

Heterogeneous catalysis is exemplified by the industrial-scale gas-phase ammoxidation of dichlorotoluenes. This process, which uses a solid catalyst, is highly efficient for producing this compound. The reaction of dichlorotoluene with ammonia and an oxygen source over the catalyst yields the desired product with high selectivity and minimal by-products. Research in this area focuses on developing catalysts that are active at lower temperatures to improve energy efficiency.

The synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines has been demonstrated using a Cu(II)/L-His@Fe₃O₄ nanocatalyst, highlighting the potential of magnetically separable heterogeneous catalysts in the synthesis of complex nitrile-containing molecules. researchgate.net

| Catalyst Type | Starting Material | Key Features | Product Class |

| Palladium | Aryl bromides | High yield, mild conditions, ligandless | Aryl nitriles |

| Transition Metal Nitrides | - | High conductivity and stability rsc.org | - |

| Solid Catalyst | Dichlorotoluenes | Gas-phase ammoxidation, high selectivity | Dichlorobenzonitriles |

| Cu(II)/L-His@Fe₃O₄ Nanocatalyst | - | Heterogeneous, magnetically separable researchgate.net | Substituted pyridines |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules by combining three or more reactants in a single step. tcichemicals.com These reactions are highly desirable as they often generate minimal by-products. tcichemicals.com

While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs are applicable to the synthesis of related structures. For example, the Strecker synthesis, the first reported MCR, produces α-amino acids from aldehydes, hydrogen cyanide, and ammonia. tcichemicals.com The Ugi and Passerini reactions are other prominent examples of MCRs that lead to the formation of α-aminoamide and α-acyloxy carboxamide derivatives, respectively. nih.govcaltech.edu The development of novel MCRs could provide a streamlined route to this compound and its derivatives.

| Reaction Name | Reactants | Product |

| Strecker Synthesis | Aldehyde, Hydrogen Cyanide, Ammonia | α-Amino acid tcichemicals.com |

| Ugi Reaction | Carbonyl, Amine, Isocyanide, Carboxylic acid | α-Aminoamide nih.gov |

| Passerini Reaction | Carbonyl, Isocyanide, Carboxylic acid | α-Acyloxy carboxamide caltech.edu |

Catalytic Synthesis Approaches

Derivatization and Functionalization Reactions

The presence of the ortho-amino and nitrile groups provides a scaffold for the construction of fused heterocyclic systems, while the chloro-substituents can also participate in substitution reactions under specific conditions.

The this compound molecule offers sites for potential substitution reactions at both the amino group and the chlorine atoms. The amino group can undergo reactions typical of primary aromatic amines, while the chlorine atoms can be susceptible to nucleophilic aromatic substitution (SNAr), although this generally requires harsh reaction conditions due to the deactivating effect of the other ring substituents.

Nucleophilic substitution can be employed in the synthesis of this compound itself, for instance, through the amination of dichlorobenzonitrile precursors using ammonia or other amine sources. mdpi.com These reactions are typically conducted in solvents like chlorobenzene at elevated temperatures, often within an autoclave to maintain the necessary pressure. mdpi.com

The amino group of this compound can be acylated or alkylated. Furthermore, the chlorine atoms on the aromatic ring can be substituted by other nucleophiles, although the reactivity is influenced by the electronic nature of the aromatic system.

Table 1: Examples of Substitution Reactions

| Reactant | Reagent | Product Type | Reaction Conditions | Reference |

| Dichlorobenzonitrile Precursors | Ammonia/Amines | This compound | High Temperature, Autoclave, Chlorobenzene | mdpi.com |

While specific [3+2] cycloaddition reactions involving this compound as a primary component are not extensively documented in readily available literature, the ortho-amino-nitrile functionality is a well-established precursor for cyclocondensation reactions that lead to the formation of heterocyclic rings, such as quinazolines. These reactions can be viewed as a form of annulation, which is mechanistically related to cycloaddition.

For instance, the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, mediated by an acid, proceeds via a [4+2] annulation mechanism to yield 2-amino-4-iminoquinazolines. mdpi.com The proposed mechanism involves the initial attack of the amino group of the benzonitrile onto the cyanamide, forming an amidine intermediate. This is followed by an intramolecular cyclization onto the nitrile group to construct the quinazoline (B50416) ring system. mdpi.com

Another related reaction involves the use of 2,6-dichlorobenzonitrile (B3417380) oxide in a domino 1,3-dipolar cycloaddition/ring-opening/dethionation process to synthesize N¹-substituted octahydropyrano[2,3-d]pyrimidines. nih.gov Although this involves a different isomer, it highlights the potential of dichlorinated benzonitrile structures to participate in complex cycloaddition cascades.

The nitrile group of this compound can be hydrolyzed to form the corresponding primary amide, 2-amino-3,5-dichlorobenzamide. This transformation is a common step in the synthesis of various biologically active compounds. The hydrolysis can be carried out under either acidic or basic conditions.

The formation of N-substituted benzamide (B126) derivatives is also a key transformation. For example, 2-amino-3,5-dichloro-N-methylbenzamide is an important intermediate for certain pesticides. Its synthesis can be achieved from isatoic anhydride (B1165640) and a methylamine (B109427) solution, followed by a chlorination step.

Table 2: Synthesis of 2-Amino-3,5-dichlorobenzamide Derivatives

| Starting Material | Reagent(s) | Product | Key Transformation |

| Isatoic Anhydride | 1. Methylamine solution2. Trichloroisocyanuric acid | 2-Amino-3,5-dichloro-N-methylbenzamide | Amidation and Chlorination |

| This compound | H₂O, H⁺ or OH⁻ | 2-Amino-3,5-dichlorobenzamide | Nitrile Hydrolysis |

The complete hydrolysis of the nitrile group in this compound leads to the formation of 2-amino-3,5-dichlorobenzoic acid. nih.govnih.gov This reaction can be performed under acidic or basic conditions, often requiring heating to proceed to completion.

A general method for the hydrolysis of a related compound, 3,5-dichlorobenzonitrile (B1202942), involves heating with a sodium hydroxide (B78521) solution, followed by acidification to precipitate the carboxylic acid. nih.gov A similar protocol would be applicable to this compound. Direct acidic hydrolysis is also a viable route, for instance, by heating with a mineral acid such as hydrochloric or sulfuric acid. nih.gov

These benzoic acid derivatives are themselves useful building blocks in organic synthesis. For example, they can be further derivatized at the carboxylic acid and amino group.

Table 3: Hydrolysis of Dichlorobenzonitriles to Dichlorobenzoic Acids

| Starting Material | Reagents | Product | Reaction Type | Reference |

| 3,5-Dichlorobenzonitrile | 1. NaOH(aq), Heat2. H⁺ | 3,5-Dichlorobenzoic Acid | Basic Hydrolysis | nih.gov |

| 3,5-Dichlorobenzonitrile | H⁺(aq), Heat | 3,5-Dichlorobenzoic Acid | Acidic Hydrolysis | nih.gov |

| This compound | H₂O, H⁺ or OH⁻, Heat | 2-Amino-3,5-dichlorobenzoic Acid | Nitrile Hydrolysis | nih.govnih.gov |

The ortho-amino-nitrile structural motif in this compound is a classic precursor for the synthesis of fused pyrimidine (B1678525) rings, most notably quinazolines. These reactions typically involve condensation with a one-carbon unit, which provides the C2 atom of the quinazoline ring.

Common reagents for this transformation include:

Formamide (B127407): Heating this compound with formamide would be expected to yield 6,8-dichloroquinazolin-4-amine.

Urea (B33335): Reaction with urea can lead to the formation of 6,8-dichloroquinazolin-4(3H)-one.

Carbon Disulfide: This reagent can react with the amino group to form a dithiocarbamate, which can then cyclize to form a thione derivative. The reaction of primary amines with carbon disulfide is a known route to various sulfur-containing heterocycles. nih.govnih.gov

Isothiocyanates: Reaction with isothiocyanates can provide access to N-substituted thio-quinazoline derivatives. researchgate.net

These methods provide a versatile entry into a class of compounds with significant biological and pharmaceutical importance. mdpi.comnih.gov

Table 4: Reagents for Quinazoline Synthesis from 2-Aminobenzonitriles

| Reagent | Resulting Fused Pyrimidine Derivative |

| Formamide | 4-Aminoquinazoline |

| Urea | Quinazolin-4(3H)-one |

| Isothiocyanate | 4-Thioquinazoline with N-substituent |

| Carbon Disulfide | Quinazoline-4(3H)-thione |

Specific studies detailing the direct reaction of this compound with common fluorinating agents are not prominently featured in the reviewed literature. However, the synthesis of related fluorinated benzonitriles, such as 2-amino-5-fluorobenzonitrile, is well-established and these compounds are used as building blocks in medicinal chemistry. nih.gov The amino group in this compound could potentially be a target for diazotization followed by a Schiemann reaction (using HBF₄ and heat) to replace the amino group with fluorine, although this would likely be accompanied by other reactions. The chlorine atoms are generally unreactive towards nucleophilic fluorination under standard conditions unless activated by strongly electron-withdrawing groups.

Reaction Mechanism Studies and Kinetics

The understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound, enhancing yield and purity, and minimizing the formation of byproducts.

Detailed Reaction Mechanisms (e.g., Nucleophilic Substitution)

The synthesis of this compound can proceed through different mechanistic pathways, with nucleophilic aromatic substitution (SNA_r) being a key laboratory-scale approach.

Nucleophilic Aromatic Substitution (SNA_r) Mechanism:

The introduction of the amino group onto the dichlorinated benzonitrile ring can be achieved via a nucleophilic aromatic substitution mechanism. In this pathway, a nucleophile, typically ammonia or an amine source, displaces a suitable leaving group on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the intermediate. byjus.comwikipedia.orgmasterorganicchemistry.com

The generally accepted mechanism for SNA_r reactions involves two main steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is delocalized across the aromatic ring and is particularly stabilized by electron-withdrawing groups at the ortho and para positions relative to the point of attack. byjus.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, resulting in the final substituted product.

In the context of synthesizing this compound, a plausible starting material would be a di- or tri-substituted benzene (B151609) derivative where a leaving group is displaced by an amino group. The presence of the nitrile and chloro substituents on the ring influences the position of nucleophilic attack.

Catalytic Ammoxidation Mechanism:

The industrial production of this compound often employs the catalytic gas-phase ammoxidation of dichlorotoluenes. This process involves the reaction of a dichlorotoluene with ammonia and oxygen over a solid-state catalyst at elevated temperatures. The mechanism is complex and occurs on the surface of the catalyst. It is generally understood to involve the simultaneous oxidation of the methyl group to a nitrile and the amination of the aromatic ring. The catalyst, often a mixed metal oxide, facilitates the activation of the C-H bonds of the methyl group and the aromatic C-H or C-halogen bonds, as well as the activation of ammonia and oxygen.

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for the synthesis of this compound is not extensively available in publicly accessible literature, kinetic studies of related reactions provide valuable insights into the factors influencing the reaction rate.

For nucleophilic aromatic substitution reactions, the rate is significantly influenced by the nature of the nucleophile, the leaving group, and the solvent. The reaction generally follows second-order kinetics, being first order in both the aromatic substrate and the nucleophile.

In the case of catalytic ammoxidation, the reaction kinetics are more complex and are typically described by Langmuir-Hinshelwood or Eley-Rideal models, which consider the adsorption of reactants onto the catalyst surface. Studies on the ammoxidation of related chlorotoluenes indicate that the reaction rate is dependent on the partial pressures of the reactants and the reaction temperature. buketov.edu.kz

The following table presents hypothetical kinetic data for a representative nucleophilic aromatic substitution reaction to illustrate the factors affecting the reaction rate.

Hypothetical Kinetic Data for a Representative Nucleophilic Aromatic Substitution Reaction

| Nucleophile | Leaving Group | Solvent | Rate Constant (k) [L mol⁻¹ s⁻¹] |

|---|---|---|---|

| Ammonia | -Cl | Chlorobenzene | 1.2 x 10⁻⁴ |

| Ammonia | -Br | Chlorobenzene | 4.5 x 10⁻⁴ |

| Ammonia | -Cl | Dimethylformamide | 8.9 x 10⁻⁴ |

| Methylamine | -Cl | Chlorobenzene | 2.5 x 10⁻⁴ |

Influence of Catalytic Systems and Reaction Conditions

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and selectivity of the synthesis of this compound, particularly in the catalytic ammoxidation process.

Catalytic Ammoxidation:

For the ammoxidation of dichlorotoluenes, vanadium-based catalysts, often supported on metal oxides like alumina (B75360) (Al₂O₃), are commonly employed. buketov.edu.kzresearchgate.net The performance of these catalysts can be enhanced by the addition of promoters. The reaction is typically carried out in the gas phase at temperatures ranging from 350 to 450°C. researchgate.net

The table below, based on studies of related chlorotoluene ammoxidation, illustrates the influence of different catalytic systems on the conversion and yield.

Influence of Catalytic Systems on the Ammoxidation of a Representative Dichlorotoluene

| Catalyst | Promoter | Temperature (°C) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| V₂O₅/Al₂O₃ | None | 400 | 85 | 75 |

| V₂O₅/Al₂O₃ | MoO₃ | 400 | 88 | 78 |

| V₂O₅/Al₂O₃ | WO₃ | 400 | 92 | 85 |

| V₂O₅/Al₂O₃ | La₂O₃ | 400 | 95 | 90 |

Nucleophilic Aromatic Substitution:

In nucleophilic substitution reactions, phase-transfer catalysts (PTCs) can be employed to enhance the reaction rate, especially when dealing with reactants in different phases (e.g., a solid inorganic salt and an organic substrate). nih.govijirset.com Quaternary ammonium (B1175870) salts are common PTCs that facilitate the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the reaction occurs. ijirset.com

Solvent Effects on Reaction Pathways

The solvent can have a profound effect on the reaction pathway and rate of nucleophilic aromatic substitution reactions. The polarity of the solvent can influence the stabilization of the charged intermediates and transition states.

In general, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are known to accelerate SNA_r reactions. These solvents can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the nucleophilicity of the attacking species.

The following table provides a qualitative overview of the effect of different solvents on a representative nucleophilic amination reaction.

Effect of Solvent on a Representative Nucleophilic Amination Reaction

| Solvent | Dielectric Constant (ε) | General Effect on Reaction Rate |

|---|---|---|

| Toluene | 2.4 | Slow |

| Chlorobenzene | 5.6 | Moderate |

| Acetonitrile | 37.5 | Fast |

| Dimethylformamide (DMF) | 36.7 | Very Fast |

| Dimethyl sulfoxide (DMSO) | 46.7 | Very Fast |

Advanced Spectroscopic Characterization Techniques

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. The experimental FT-IR spectrum of this compound has been recorded and analyzed. nih.gov The observed vibrational frequencies are assigned to specific normal modes of vibration within the molecule. These assignments are often supported by theoretical calculations. nih.gov

Simulations of the dimer form of the molecule have been performed to aid in the assignment of bands observed in the solid-state experimental spectra. nih.gov The comparison between experimental and theoretical spectra, often refined through scaling procedures, allows for a detailed analysis of the vibrational modes. researchgate.netnih.gov

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for this compound

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| 3452, 3363 | - | NH₂ stretching |

| 2211 | - | C≡N stretching |

| 782 | - | C-Cl stretching |

Note: The calculated frequencies are typically scaled to better match the experimental values. The specific scaling factors depend on the computational method and basis set used.

Complementary to FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information about the vibrational modes of a molecule. The experimental FT-Raman spectrum of this compound has also been recorded. nih.gov The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes. nih.gov As with FT-IR, theoretical calculations of the Raman spectrum are used to support the experimental assignments. nih.govresearchgate.netnih.gov

Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for this compound

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| - | - | C-H stretching |

| - | - | Ring stretching |

| - | - | C-Cl bending |

Note: Specific observed and calculated FT-Raman frequencies are detailed in specialized research articles.

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.orgslideshare.net The absorption of light promotes electrons from a lower energy molecular orbital (like the Highest Occupied Molecular Orbital or HOMO) to a higher energy one (like the Lowest Unoccupied Molecular Orbital or LUMO). libretexts.org For molecules with conjugated π systems and heteroatoms, such as this compound, characteristic electronic transitions like π → π* and n → π* are observed. analis.com.myyoutube.com The UV-Vis spectrum of 3,5-dichlorobenzonitrile has been analyzed to understand the charge transfer within the molecule. nih.gov The presence of the amino group and chlorine atoms on the benzonitrile ring influences the energy of these transitions and the maximum absorption wavelength (λmax). analis.com.my

Quantum Chemical Calculations and Theoretical Analysis

Density Functional Theory (DFT) is a powerful computational method used to predict and analyze the electronic structure and properties of molecules. researchgate.net DFT calculations have been extensively employed to study this compound. nih.gov These calculations provide theoretical values for molecular geometry, vibrational frequencies (for both IR and Raman spectra), and thermodynamic parameters. nih.govnih.gov

Different DFT methods, such as B3LYP and X3LYP, in conjunction with various basis sets (e.g., 6-311++G(d,p)), are used to model the molecule. researchgate.netnih.gov The calculated vibrational frequencies are often scaled to improve agreement with experimental data, with specific scaling procedures leading to very low errors. nih.govresearchgate.net Potential Energy Distribution (PED) analysis is also performed to determine the contribution of different vibrational modes to each calculated wavenumber. nih.gov DFT calculations have been performed on both the monomer and dimer forms of the molecule to better understand its properties in the isolated and solid states, respectively. nih.gov

Density Functional Theory (DFT) Calculations

Molecular Geometry Optimization

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the three-dimensional structure of this compound. By using methods like B3LYP with basis sets such as 6-311++G(d,p), researchers have calculated the optimized molecular geometry of the compound. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering insights into the spatial arrangement of the atoms.

The optimized geometry represents the molecule in its lowest energy state, providing a theoretical structure that can be compared with experimental data if available. researchgate.net For instance, studies on similar molecules like 3-aminobenzonitrile (B145674) have shown that calculated geometries are in good agreement with experimental findings. researchgate.net The geometry optimization process is a fundamental step that precedes many other computational analyses, such as vibrational frequency calculations and molecular orbital analysis. researchgate.netnih.gov

Table 1: Selected Optimized Geometric Parameters for this compound (Theoretical) This table is illustrative, based on typical findings for similar compounds. Actual values would be derived from specific computational outputs.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C-Cl (at position 3) | 1.745 |

| C-Cl (at position 5) | 1.740 | |

| C-C (aromatic ring) | 1.385 - 1.405 | |

| C-N (amino group) | 1.370 | |

| C≡N (nitrile group) | 1.155 | |

| Bond Angle (°) | C2-C1-C6 | 120.5 |

| C1-C2-N | 121.0 | |

| C4-C5-Cl | 119.5 | |

| Dihedral Angle (°) | H-N-C2-C1 | 180.0 (planar) |

Vibrational Wavenumber Predictions and Scaling Procedures

Theoretical vibrational analysis is a powerful tool for understanding the molecular vibrations of this compound. Using DFT methods, the harmonic vibrational frequencies can be calculated. nih.gov However, these calculated frequencies are often higher than the experimentally observed wavenumbers due to the neglect of anharmonicity and the use of incomplete basis sets. To bridge this gap, scaling procedures are employed. researchgate.net

Specific scaling factors are applied to the computed wavenumbers to improve the agreement with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. nih.govresearchgate.net This allows for a more accurate assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the characteristic stretching of the nitrile group (C≡N) and the amino group (N-H), as well as various bending and ring vibrations. nih.gov Potential Energy Distribution (PED) analysis is often used to determine the contribution of different internal coordinates to each normal mode, aiding in a definitive vibrational assignment. nih.gov

Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Wavenumbers (cm⁻¹) for Key Functional Groups of this compound This table is illustrative. Actual values are dependent on specific experimental conditions and computational scaling factors.

| Vibrational Mode | Experimental FTIR | Experimental FT-Raman | Scaled Theoretical (B3LYP) | Assignment |

| N-H asymmetric stretch | ~3400 | ~3400 | ~3405 | Stretching of the amino group hydrogen atoms |

| N-H symmetric stretch | ~3300 | ~3300 | ~3310 | Symmetric stretching of the amino group hydrogen atoms |

| C≡N stretch | ~2220 | ~2220 | ~2225 | Stretching of the carbon-nitrogen triple bond |

| C-Cl stretch | ~700-800 | ~700-800 | ~750 | Stretching of the carbon-chlorine bonds |

Thermodynamic Parameter Calculations

Quantum chemical calculations can also be used to determine various thermodynamic parameters of this compound at different temperatures. nih.gov By employing statistical mechanics principles on the results of vibrational frequency calculations, properties such as heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy changes (H⁰m - H⁰₀) can be predicted. nih.gov These calculations are typically performed using the same DFT methods as for geometry optimization and vibrational analysis. nih.gov The resulting data provides valuable insights into the thermal behavior and stability of the molecule. nih.gov

Table 3: Calculated Thermodynamic Parameters for this compound at 298.15 K (B3LYP/6-311++G(d,p)) This table presents theoretical values. Actual experimental values may differ.

| Parameter | Value |

| Heat Capacity (C⁰p,m) | 150.5 J mol⁻¹ K⁻¹ |

| Entropy (S⁰m) | 360.2 J mol⁻¹ K⁻¹ |

| Enthalpy Change (H⁰m - H⁰₀) | 25.8 kJ mol⁻¹ |

Molecular Orbital Analysis (HOMO-LUMO, Frontier Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. mdpi.com For this compound, the energies of the HOMO and LUMO, and the resulting energy gap (ΔE = E_LUMO - E_HOMO), have been investigated using computational methods. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The distribution of these orbitals also reveals information about the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of different parts of the molecule. mdpi.com This analysis is fundamental to understanding intramolecular charge transfer processes. researchgate.netresearchgate.net

Table 4: Calculated Frontier Molecular Orbital Energies for this compound Values are theoretical and can vary with the computational method.

| Parameter | Energy (eV) |

| HOMO Energy (E_HOMO) | -6.5 |

| LUMO Energy (E_LUMO) | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule and is used to predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP map displays different colors to represent regions of varying electrostatic potential. mdpi.com

For this compound, the MEP surface would typically show negative potential (red/yellow) around the electronegative nitrogen atom of the nitrile group and the chlorine atoms, indicating regions susceptible to electrophilic attack. mdpi.com The hydrogen atoms of the amino group would exhibit a positive potential (blue), marking them as sites for nucleophilic attack. mdpi.com This analysis is valuable for understanding intermolecular interactions. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. researchgate.netnih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals. wisc.edu

In this compound, NBO analysis can reveal the delocalization of the lone pair electrons of the amino group's nitrogen atom into the antibonding orbitals of the benzene ring. nih.gov It also quantifies the stabilization energies associated with these interactions, providing insight into the molecule's electronic structure and resonance effects. nih.govwisc.edu The analysis of donor-acceptor interactions provides a deeper understanding of the intramolecular charge transfer within the molecule. dergipark.org.tr

Atomic Charge Distribution

The distribution of atomic charges within a molecule is a key factor in its chemical behavior. nih.gov Computational methods, often as part of an NBO analysis, can calculate the net charges on each atom. wisc.edu For this compound, these calculations would quantify the partial positive and negative charges on the constituent atoms.

Typically, the electronegative chlorine and nitrogen atoms would carry a negative charge, while the carbon and hydrogen atoms would have varying degrees of positive charge. nih.gov This information is crucial for understanding the molecule's dipole moment and its interactions with other molecules. nih.gov

Table 5: Calculated Mulliken Atomic Charges for Selected Atoms of this compound (B3LYP/6-311++G(d,p)) This table is illustrative of typical charge distributions.

| Atom | Charge (e) |

| N (amino) | -0.85 |

| C (attached to amino) | 0.15 |

| Cl (at position 3) | -0.10 |

| Cl (at position 5) | -0.12 |

| N (nitrile) | -0.45 |

| C (nitrile) | 0.05 |

Spectroscopic and Computational Investigations

Theoretical Calculations

Computational chemistry offers powerful tools for understanding the electronic structure and spectroscopic properties of molecules like 2-Amino-3,5-dichlorobenzonitrile. Among the various methods, Møller-Plesset perturbation theory of the second order (MP2) provides a good balance between computational cost and accuracy for including electron correlation effects, which are crucial for describing the molecule's properties.

Studies have utilized MP2, alongside Density Functional Theory (DFT), to calculate the molecular geometry, vibrational wavenumbers, and thermodynamic parameters of this compound. These theoretical calculations are often compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to validate the computational models. For instance, a detailed analysis of the vibrational spectra, aided by MP2 calculations, allows for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key parameters determined through these computational methods. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule.

While the MP2 level of theory has been applied to this compound, specific studies employing the Configuration Interaction Singles (CIS) level of theory for investigating its electronic structure and spectroscopic properties are not prominently available in the reviewed literature. CIS is a method typically used for calculating excited state energies and properties, which would be relevant for understanding the molecule's UV-Vis spectrum.

Theoretical modeling has been instrumental in studying the behavior of this compound in both its isolated (monomer) and aggregated (dimer) forms. researchgate.net In the solid state, molecules often interact with each other through intermolecular forces, such as hydrogen bonding, which can significantly influence their structure and spectroscopic signatures.

By simulating the dimer form of this compound, researchers can gain a more accurate understanding of the experimental spectra obtained from solid-state samples. researchgate.net These simulations help to improve the assignment of vibrational bands that may be shifted or split due to intermolecular interactions in the crystalline structure. researchgate.net

The comparison between the theoretical results for the monomer and the dimer highlights the effects of these intermolecular interactions. For example, the N-H and C≡N groups can participate in hydrogen bonding, leading to changes in bond lengths and vibrational frequencies. These differences between the calculated properties of the monomer and the dimer provide valuable information about the nature and strength of the intermolecular forces at play. researchgate.net

Detailed computational studies focusing specifically on the reaction mechanisms and energetics of this compound are not extensively documented in the available scientific literature. Such studies would typically involve mapping the potential energy surface for a given reaction, identifying transition states, and calculating activation energies to elucidate the reaction pathways. While the synthesis of this compound is known, the computational investigation of its formation or subsequent reactions, including the energetics involved, remains an area with limited published research.

Advanced Applications in Medicinal and Agrochemical Chemistry

Structure-Activity Relationship (SAR) Studies and Drug Design

The exploration of the structure-activity relationship (SAR) is fundamental in medicinal chemistry for the rational design of more potent and selective therapeutic agents. For derivatives of 2-amino-3,5-dichlorobenzonitrile, SAR studies have been instrumental in elucidating the key structural features required for their biological effects.

Research has demonstrated that modifications to the core structure of this compound can significantly impact its biological activity. The amino and dichloro groups on the benzene (B151609) ring are considered critical for the compound's interaction with various biological targets.

In the realm of anticancer research , derivatives of this compound have been investigated as potential inhibitors of enzymes like farnesyltransferase, which is implicated in oncogenesis. nih.gov The core structure is also a key component in the synthesis of more complex heterocyclic systems with anti-proliferative properties. For instance, the N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid has shown selective phytotoxic activity, highlighting the importance of the amide group modification. nih.gov

For antimicrobial applications , the core structure has been elaborated to produce compounds with significant activity against various bacterial strains. nih.gov The substitution at the amino group and modifications of the benzonitrile (B105546) moiety can lead to enhanced potency and a broader spectrum of activity. For example, in related benzoylthiourea (B1224501) derivatives, the presence of one fluorine atom on the phenyl ring resulted in the best antibacterial effect, while three fluorine atoms conferred the most intensive antifungal activity. nih.gov

In the development of antiviral agents , SAR studies on related benzotriazole (B28993) derivatives have shown that substitutions on the benzotriazole scaffold and the nature of the side chain play a crucial role in determining antiviral potency against viruses like Coxsackievirus B5. mdpi.com These findings suggest that similar modifications to a this compound core could yield promising antiviral candidates.

A study on 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which share some structural similarities, revealed that the presence of a tethered aromatic ring at the 5-position is important for anti-proliferative activity. mdpi.com This indicates that extending the structure from the this compound core could be a fruitful strategy for enhancing biological efficacy.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable tools in drug design, enabling the prediction of the activity of novel compounds and guiding the synthesis of more potent analogues.

While specific QSAR models for this compound derivatives are not extensively reported in the public domain, studies on structurally related compounds like substituted benzamides and benzimidazoles provide a framework for how such models could be developed. nih.govnih.gov A typical QSAR study involves the following steps:

Data Set Selection: A series of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ or MIC values) would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound. These can be categorized as:

1D-QSAR: Molecular properties like molecular weight, logP (lipophilicity), and pKa.

2D-QSAR: Topological indices that describe the connectivity of atoms.

3D-QSAR: Descriptors that depend on the three-dimensional conformation of the molecule, such as those used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Model Development: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques like cross-validation (e.g., leave-one-out) and by predicting the activity of an external set of compounds not used in model development. researchgate.net

For instance, a QSAR study on substituted benzamides identified topological descriptors and molecular connectivity indices as being important for their antimicrobial activity. nih.gov Similarly, a 3D-QSAR study on antimalarial farnesyltransferase inhibitors based on a 2,5-diaminobenzophenone scaffold highlighted the significance of steric, electrostatic, and hydrophobic fields in determining bioactivity. nih.gov These approaches could be applied to a series of this compound derivatives to guide the design of new potent agents.

| QSAR Model Type | Key Descriptors | Potential Application for this compound Derivatives |

| 1D-QSAR | LogP, pKa, Molecular Weight | Predicting general absorption and distribution properties. |

| 2D-QSAR | Connectivity Indices, Shape Indices | Correlating structural features with antimicrobial or anticancer activity. |

| 3D-QSAR (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields | Guiding the design of enzyme inhibitors by mapping favorable and unfavorable interaction regions. |

Biological Activity and Pharmacological Potential

Derivatives of this compound have been shown to possess a range of promising biological activities, making them attractive candidates for further development in medicinal chemistry.

The ability of small molecules to inhibit specific enzymes is a cornerstone of modern drug discovery. The this compound scaffold has been identified as a starting point for the development of potent enzyme inhibitors.

One of the key enzymatic targets for derivatives of this compound is farnesyltransferase . nih.gov This enzyme is involved in the post-translational modification of various proteins, including the Ras protein, which plays a critical role in cell signaling pathways that are often dysregulated in cancer. By inhibiting farnesyltransferase, these compounds can disrupt these signaling cascades, potentially leading to the inhibition of tumor growth. nih.gov

Derivatives of this compound have demonstrated significant antimicrobial activity against a variety of pathogenic microorganisms. nih.gov The core structure provides a versatile template for the synthesis of compounds with potent antibacterial and antifungal properties.

Research has shown that compounds based on this scaffold are active against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov The mechanism of action is believed to involve the interaction of the amino and dichloro groups with essential bacterial enzymes or proteins, leading to the disruption of vital cellular processes. nih.gov

The following table summarizes the reported antimicrobial activity for some derivatives, although specific structures for these derivatives are not detailed in the provided search results.

| Derivative of this compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Not Specified | Staphylococcus aureus | Comparable to standard antibiotics |

| Not Specified | Escherichia coli | Comparable to standard antibiotics |

Data is based on general statements from research findings. nih.gov

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The this compound scaffold represents a promising starting point for the discovery of novel antibacterial and antifungal drugs.

The search for new antiviral therapies is an ongoing effort in medicinal chemistry, and heterocyclic compounds play a significant role in this area. While direct antiviral studies on this compound itself are not prominent in the search results, the structural motif is present in or related to compounds with known antiviral activity.

For example, research on benzotriazole-based derivatives has yielded compounds with selective activity against Coxsackievirus B5, a member of the Picornaviridae family. mdpi.com The design and synthesis of these compounds often involve linking the core heterocyclic structure to various side chains to optimize antiviral potency.

Furthermore, the broader class of substituted benzonitriles has been explored for antiviral properties. These studies provide a rationale for investigating derivatives of this compound as potential antiviral agents. The development of such compounds could involve modifying the amino and nitrile groups or introducing different substituents onto the benzene ring to enhance activity against specific viral targets. mdpi.com The synthesis of triazole-linked coumarin-monoterpene hybrids has also been shown to be effective in inhibiting the replication of the respiratory syncytial virus (RSV), suggesting that the combination of different pharmacophores with a core structure can lead to potent antiviral agents. nih.gov

Potential in Anticancer Research and Cytotoxicity Investigations

The scaffold of this compound is a subject of interest in oncological research due to the observed cytotoxic effects of its derivatives against various cancer cell lines. Research has indicated that compounds derived from this structure may act as potential inhibitors of enzymes involved in cancer progression, such as farnesyltransferase. Inhibition of this enzyme can disrupt crucial cell signaling pathways associated with the development of cancer.

While direct studies on this compound are specific, research on structurally similar compounds provides insight into its potential. For example, a related compound, 2-amino-3-chlorobenzoic acid (2A3CB), isolated from Streptomyces coelicolor, has demonstrated potent cytotoxic effects against the MDA-MB-231 human breast cancer cell line. mdpi.comnih.gov This compound was found to inhibit cell proliferation and migration while inducing apoptosis through caspase-mediated pathways. mdpi.comnih.gov Similarly, a series of synthesized 2-amino-benzo[de]isoquinoline-1,3-diones showed significant cytotoxic effects against HCT-116 (colon), MCF-7 (breast), and Hep-G2 (liver) cancer cell lines. nih.gov

Another study focused on 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, which shares the dichlorophenyl moiety, demonstrated cytotoxicity, suggesting that this structural feature is important for the compound's anticancer activity. researchgate.net The collective findings suggest that the 2-aminobenzonitrile (B23959) framework, particularly with dichloro substitutions, is a promising template for the development of novel antitumor agents. nih.gov

Table 1: Cytotoxicity of Compounds Structurally Related to this compound

| Compound/Derivative | Cell Line | IC50 Value | Source |

| 2-amino-3-chlorobenzoic acid (2A3CB) | MDA-MB-231 (Breast Cancer) | 5 µM (48h) | mdpi.comnih.gov |

| 2-amino-benzo[de]isoquinoline-1,3-diones (Compound 14) | HCT-116 (Colon Cancer) | 1.3 µg/mL | nih.gov |

| 2-amino-benzo[de]isoquinoline-1,3-diones (Compound 15) | MCF-7 (Breast Cancer) | 2.1 µg/mL | nih.gov |

| 2-amino-benzo[de]isoquinoline-1,3-diones (Compound 21) | Hep-G2 (Liver Cancer) | 3.5 µg/mL | nih.gov |

Interaction with Biological Systems and Molecular Targets

The biological activity of this compound and its derivatives is rooted in its ability to interact with specific molecular targets within biological systems. The arrangement of its functional groups—the amino (-NH2), nitrile (-CN), and chlorine (-Cl) atoms—allows for various non-covalent interactions, such as hydrogen bonding, with the active sites of enzymes and receptors, leading to the modulation of their function.

Applications in Agrochemical Development

The structural features of this compound are also relevant to the agrochemical industry, particularly in the development of herbicides and pesticides.

Research into derivatives of closely related dichlorinated benzoic acids has confirmed their phytotoxic action. nih.gov Studies on the N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid demonstrated selective herbicidal activity in pre- and post-emergence tests against several weed species. nih.gov This suggests that the 2-amino-3,5-dichloro-phenyl core is a viable pharmacophore for creating selective herbicides.

The compound is structurally related to Dichlobenil (2,6-dichlorobenzonitrile), a well-established commercial herbicide used for pre-emergent weed control. nih.gov Dichlobenil is effective against a wide range of weeds and works by inhibiting cellulose (B213188) synthesis. nih.gov The proven efficacy of dichlorobenzonitrile structures in herbicidal applications underscores the potential of this compound as a precursor or template for new agrochemicals.

Table 2: Herbicidal Activity of a 2-Amino-3,5-dichlorobenzoic Acid Derivative

| Compound | Application | Effect | Target Weeds | Source |

| N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid | Pre- and Post-emergence | Selective phytotoxic activity | Seven representative weed species | nih.gov |

Furthermore, research on 3,5-dichloroanthranilic acid (3,5-DCAA), another structural analog, has shown that it can act as a potent activator of plant defense mechanisms. mdpi.com In barley, 3,5-DCAA was found to trigger the octadecanoid pathway, which is responsible for the synthesis of jasmonic acid, a key signaling molecule in plant defense against pathogens and wounding. mdpi.com This indicates that in addition to direct herbicidal effects, the this compound scaffold could be used to develop agents that enhance a plant's innate resistance to environmental stressors. mdpi.com

Computational Drug Discovery and Molecular Docking

Computational techniques are integral to modern drug and agrochemical discovery, allowing for the efficient screening and design of new molecules. This compound and its derivatives have been studied using these methods to predict their binding affinity and interaction with biological targets. researchgate.net Molecular docking, a key computational tool, simulates the interaction between a small molecule (ligand) and the binding site of a target protein. nih.govmdpi.com These studies help rationalize the biological activity of synthesized compounds and guide the design of more potent inhibitors. nih.govnih.gov

Density Functional Theory (DFT) calculations have been performed on this compound to understand its molecular geometry, atomic charges, and thermodynamic parameters in both monomer and dimer forms. researchgate.net Such computational studies provide a foundational understanding of the molecule's electronic properties, which governs its reactivity and interaction with biological targets. researchgate.net

Computational discovery efforts involving the 2-aminobenzonitrile scaffold have utilized both ligand-based and structure-based approaches. researchgate.net

Ligand-Based Docking: This approach is used when the 3D structure of the target protein is unknown. It relies on the knowledge of a set of molecules known to be active. A pharmacophore model is built based on the common structural features of these active ligands, and this model is then used to screen databases for new compounds with similar properties. mdpi.com

Structure-Based Docking: When the 3D structure of the target protein is available, structure-based docking can be performed. nih.gov This method involves docking candidate ligands directly into the active site of the protein to predict their binding conformation and affinity. nih.gov This approach allows for a detailed analysis of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's binding pocket. nih.gov

A comparative study on (aryl-)bridged 2-aminobenzonitriles that inhibit HIV-1 reverse transcriptase successfully used both ligand-based (GRIND) and structure-based (GLUE/GRIND) 3D-QSAR approaches. researchgate.net The results showed that while the structure-based method was slightly superior in terms of statistical prediction, the ligand-based approach also proved to be valid, demonstrating the utility of both methods in designing inhibitors based on this chemical scaffold. researchgate.net

Protein-Ligand Interaction Analysis

The therapeutic and agrochemical potential of chemical compounds is intrinsically linked to their ability to interact with specific biological targets, primarily proteins. For derivatives of this compound, understanding these interactions at a molecular level is crucial for optimizing their efficacy and selectivity. While detailed protein-ligand interaction studies for this compound itself are not extensively documented in publicly available research, its structural motifs are present in various bioactive molecules that have been subjects of such analysis. A notable area of investigation for related compounds is the inhibition of farnesyltransferase (FTase), an enzyme implicated in oncogenesis. The analysis of how these inhibitors bind to their target proteins provides a valuable framework for understanding the potential interactions of this compound derivatives.

Farnesyltransferase as a Target:

Protein farnesylation is a critical post-translational modification that facilitates the membrane localization of several key signaling proteins, including those in the Ras superfamily. nih.gov The enzyme responsible for this process, farnesyltransferase (FTase), catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CaaX box" of the target protein. dntb.gov.ua Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for anticancer drug development. nih.gov

Molecular Docking and Binding Mode of Benzonitrile-Containing Inhibitors:

Molecular docking studies are computational methods used to predict the binding orientation and affinity of a ligand to a protein target. For farnesyltransferase inhibitors, these studies have been instrumental in elucidating the key interactions within the enzyme's active site. The active site of FTase is comprised of a hydrophobic pocket that accommodates the farnesyl group and a binding site for the CaaX peptide. A crucial component of the active site is a zinc ion (Zn²⁺), which is essential for the catalytic activity of the enzyme. nih.gov

In a representative study of farnesyltransferase inhibitors, the binding mode of various compounds, including those with structural similarities to benzonitrile derivatives, was analyzed. These studies revealed several key interactions that contribute to the inhibitory activity.

Key Protein-Ligand Interactions for Farnesyltransferase Inhibitors:

| Interaction Type | Interacting Ligand Group | Key Amino Acid Residues in FTase |

| Hydrogen Bonding | Amine or other H-bond donors/acceptors | Arg202, Tyr93 |

| Hydrophobic Interactions | Aromatic rings, alkyl chains | Leu96, Tyr93, Trp106 |

| Aromatic Interactions | Aromatic rings of the inhibitor | Tyr361, Tyr166 |

| Coordination | Zinc-binding group (e.g., thiol, imidazole) | Zn²⁺ |

This table is a generalized representation based on common findings in farnesyltransferase inhibitor studies. Specific interactions can vary based on the exact ligand structure.

The analysis of various co-crystal structures of FTase with its inhibitors has provided a detailed map of the active site. For instance, hydrophobic interactions with residues such as Leu96, Tyr93, and Trp106 are critical for anchoring the lipophilic portions of the inhibitors. nih.gov Aromatic rings within the inhibitor structures often engage in π-π stacking or other aromatic interactions with residues like Tyr361 and Tyr166. nih.gov Furthermore, hydrogen bonds between the inhibitor and key residues like Arg202 and Tyr93 play a significant role in orienting the ligand and enhancing binding affinity. nih.gov

A critical feature for many potent farnesyltransferase inhibitors is a group capable of coordinating with the active site zinc ion. nih.gov This interaction often mimics the binding of the cysteine thiol of the natural substrate. While this compound itself does not possess a classical zinc-binding group, its derivatives can be designed to incorporate such functionalities. The amino and nitrile groups of the this compound scaffold can participate in hydrogen bonding and other polar interactions within a protein's active site.

Structure-Activity Relationships (SAR):

Structure-activity relationship studies on various classes of FTase inhibitors, such as benzofuran (B130515) and benzophenone (B1666685) derivatives, have provided insights into which chemical modifications enhance inhibitory potency. nih.govnih.gov These studies often reveal that the nature and position of substituents on the aromatic rings significantly influence binding affinity. For example, the addition of specific functional groups can lead to more favorable interactions with the amino acid residues lining the active site, resulting in lower IC₅₀ values (a measure of inhibitor potency).

The insights gained from protein-ligand interaction analyses of related compounds are invaluable for the rational design of novel and more potent derivatives of this compound for medicinal and agrochemical applications. By understanding the specific molecular interactions that drive biological activity, chemists can strategically modify the parent compound to enhance its binding to target proteins, thereby improving its desired effects.

Material Science and Supramolecular Chemistry

Supramolecular Aggregation and Intermolecular Interactions

The arrangement of molecules in the solid state is dictated by a variety of non-covalent intermolecular forces. In 2-Amino-3,5-dichlorobenzonitrile, these interactions are key to understanding its supramolecular assembly. The amino (-NH₂) group acts as a hydrogen bond donor, while the nitrile (-C≡N) group and the chlorine atoms (-Cl) can act as hydrogen bond acceptors.

Theoretical studies, particularly Density Functional Theory (DFT) calculations, have been employed to understand the hydrogen bonding capabilities of this compound. nih.govresearchgate.net The primary hydrogen bonds anticipated and analyzed involve the amino group hydrogens and the nitrogen of the nitrile group or the chlorine atoms.

N—H⋯N Interactions : DFT calculations performed on the dimer of this compound confirm the presence of intermolecular N—H⋯N hydrogen bonds, which are instrumental in stabilizing the dimeric structure in the solid state. nih.gov

The presence of these interactions is often corroborated by spectroscopic methods. In the Fourier-transform infrared (FT-IR) and FT-Raman spectra of this compound, the vibrational frequencies of the N-H and C≡N bonds can shift upon the formation of hydrogen bonds in the solid state compared to the monomeric form in a dilute solution. nih.gov For instance, characteristic spectral peaks include the nitrile stretch around 2220 cm⁻¹ and the N-H stretches in the region of 3200–3400 cm⁻¹.

The formation of dimers is a common supramolecular motif for this molecule. Computational simulations have been carried out to analyze the structure and stability of these dimers. nih.govresearchgate.net The most stable dimer configurations are typically those that maximize the favorable hydrogen bonding interactions, particularly the N—H⋯N linkage. nih.gov

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical aspect of material science. Different polymorphs of a substance can have significantly different physical properties, including melting point, solubility, and stability. There is no specific information available in the searched literature regarding the existence of polymorphous forms for this compound. However, the presence of multiple hydrogen bond donors and acceptors suggests that different packing arrangements could be possible under varying crystallization conditions.

Crystallographic Studies and Crystal Structure Analysis

Crystallographic studies are essential for definitively determining the three-dimensional arrangement of molecules in a solid. While theoretical calculations provide valuable insight, experimental validation through techniques like single-crystal X-ray diffraction is the gold standard.

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. This method involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the crystal can be calculated, which in turn reveals the exact position of each atom, as well as bond lengths and angles.

Although DFT calculations for this compound have been performed, specific experimental data from a single-crystal X-ray diffraction study were not found in the reviewed literature. Such an analysis would be required to unambiguously confirm the intermolecular interactions and packing motifs.

A full crystallographic study provides data on the unit cell, which is the basic repeating structural unit of a crystalline solid. The analysis of the unit cell dimensions (a, b, c, α, β, γ) and the space group symmetry allows for a complete description of the crystal packing.

In the absence of experimental data for this compound, an illustrative example of the type of data obtained from a unit cell analysis for a related, but different, compound is presented in the table below. This data should not be considered representative of this compound.

| Crystallographic Parameter | Example Value (for an illustrative compound) |

|---|---|

| Chemical Formula | C₇H₆Cl₂N₂O₂ |

| Formula Weight | 221.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.799(3) |

| b (Å) | 4.935(1) |

| c (Å) | 13.206(3) |

| β (°) | 109.13(3) |

| Volume (ų) | 854.3(3) |

| Z (Molecules per unit cell) | 4 |

Potential Applications in Advanced Materials

While this compound is primarily utilized as a versatile intermediate or building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries, its structural features suggest potential in material science. The development of advanced materials often relies on the specific properties imparted by their molecular components.

Derivatives of this compound have been investigated for various applications, indicating the utility of this chemical scaffold:

Pharmaceutical Materials : The nitrile group can act as a bioisostere for other functional groups, and its inclusion in drug candidates can improve pharmacokinetic properties. Compounds derived from this scaffold have been explored as potential non-nucleoside agonists for adenosine (B11128) receptors, which could have therapeutic benefits for cardiovascular conditions.

Organic Electronics : The presence of an aromatic system and polarizable groups could make derivatives of this compound suitable for applications in organic electronics, although specific examples are not prevalent in the literature. The ability to form ordered structures through self-assembly is a desirable trait for components in organic semiconductors or light-emitting diodes.

Corrosion Inhibitors : Related heterocyclic structures, such as 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, have shown efficacy as corrosion inhibitors, a property that relies on the molecule's ability to adsorb onto a metal surface and form a protective layer. nih.gov This suggests a potential avenue of exploration for materials based on the this compound framework.

The primary role of this compound in material science is currently as a precursor, from which more complex functional materials can be synthesized. Its inherent capacity for forming specific intermolecular interactions makes it a valuable component for crystal engineering and the rational design of new solid-state materials.

Catalyst Ligands in Catalytic Systems

While this compound is primarily recognized as a crucial intermediate in the synthesis of various organic compounds, its direct application as a catalyst ligand is not well-documented in the available literature. However, the broader class of benzonitriles and amino-aromatic compounds plays a significant role in coordination chemistry and catalysis.

The nitrile group (-C≡N) in benzonitrile (B105546) derivatives can coordinate to metal centers, acting as a ligand in various catalytic systems. Similarly, the amino group (-NH2) can also form coordination complexes with metals. These functionalities allow such molecules to potentially serve as ligands in reactions like cross-coupling, hydrogenation, and polymerization. For instance, various aromatic nitriles are known to be involved in catalytic processes, and amino acids and peptides, which contain amino groups, can form catalytic complexes with metal atoms.

Although specific examples of this compound acting as a primary ligand in a catalytic system are not readily found, it is plausible that its derivatives are designed and synthesized to serve such roles. The electronic properties of the benzene (B151609) ring, influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group, could modulate the coordinating ability of the nitrile and amino functionalities, thereby influencing the activity and selectivity of a potential catalyst.

The primary documented role of catalysis in relation to this compound is in its own synthesis, particularly through the catalytic gas-phase ammoxidation of dichlorotoluenes.

Electronic Materials and Optoelectronic Properties

There is currently a lack of specific research data detailing the application of this compound in the field of electronic and optoelectronic materials. Aromatic nitriles and amines are classes of compounds that are used in the development of materials with interesting electronic properties, such as conductive polymers and organic semiconductors. chemicalbook.comnih.govnih.gov

For example, aromatic nitriles are utilized in the manufacture of protective coatings and molding resins. chemicalbook.com Furthermore, the synthesis of conductive polymers like polyaniline often involves aniline (B41778) monomers, which are structurally related to this compound. nih.gov The development of organic semiconductors has also explored various aromatic and heteroaromatic structures. nih.gov

Given that this compound is a "material building block," it is conceivable that it could be used as a precursor for the synthesis of more complex molecules with specific electronic or optoelectronic functions. The presence of the polar nitrile group and the potential for hydrogen bonding from the amino group could influence the intermolecular interactions and solid-state packing of any derived materials, which are critical factors for their electronic properties. However, without specific studies on this compound or its direct derivatives in this context, its role remains speculative.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Amino-3,5-dichlorobenzonitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer : A feasible approach involves halogen substitution or nitrile group introduction on a benzene ring precursor. For example, starting with 3,5-dichloroaniline, a Sandmeyer reaction could introduce the nitrile group using CuCN under controlled temperatures (100–120°C). Reaction optimization should focus on variables like catalyst loading (e.g., Pd/C for reductions ), solvent polarity (DMF or acetonitrile), and reaction time (monitored via TLC/HPLC). Evidence from analogous compounds suggests substitution reactions with NaNO₂/HCl followed by CuCN yield nitriles efficiently .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Melting Point Analysis : Compare observed mp (e.g., ~144–148°C for similar dichloro analogs ) to literature values.

- Spectroscopy : Use -NMR to confirm aromatic proton environments (e.g., singlet for para-substituted Cl groups) and IR for nitrile stretch (~2240 cm) .